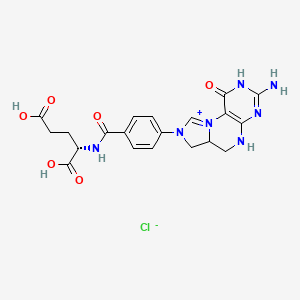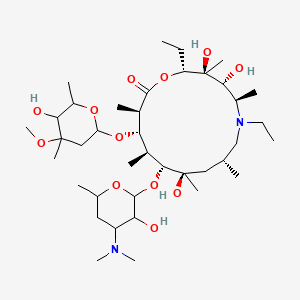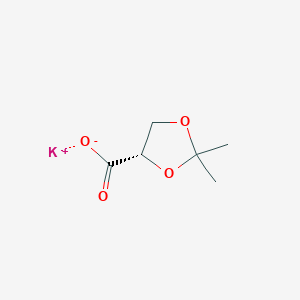![molecular formula C₂₈H₂₅I₂N₃ B1141432 4,4'-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90per cent) CAS No. 647859-37-8](/img/new.no-structure.jpg)
4,4'-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90per cent)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] is a complex organic compound characterized by its unique structure, which includes a carbazole core linked to pyridinium units via ethene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of ethene bridges and subsequent attachment of pyridinium units. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to achieve the desired purity levels. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] exerts its effects involves its interaction with molecular targets through its carbazole and pyridinium units. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to donate or accept electrons makes it particularly useful in electronic and photonic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[9H-Carbazole-3,6-diyl]dibenzaldehyde
- Dimethyl 4,4’-(9H-carbazole-3,6-diyl)dibenzoate
Uniqueness
Compared to similar compounds, 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] stands out due to its unique combination of carbazole and pyridinium units, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular recognition.
Propriétés
Numéro CAS |
647859-37-8 |
|---|---|
Formule moléculaire |
C₂₈H₂₅I₂N₃ |
Poids moléculaire |
657.33 |
Synonymes |
4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Iodide (1:2); 3,6-Bis(1-methyl-4-vinylpyridinium iodine) Carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


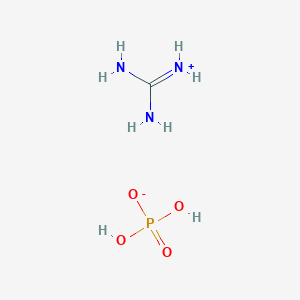
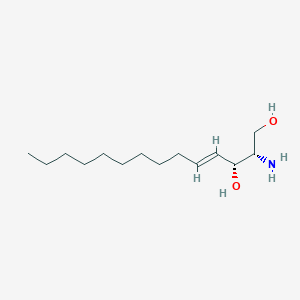
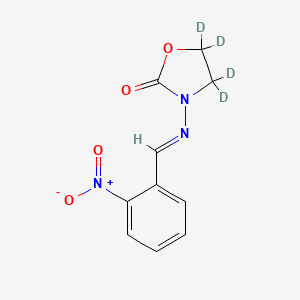
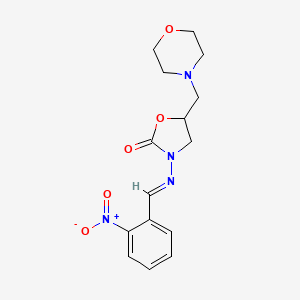
![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)
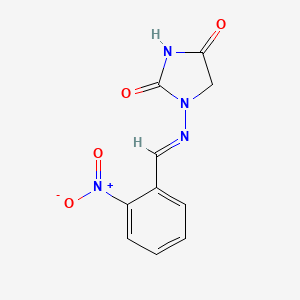
![(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B1141363.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)
